1-(4-Bromophenyl)piperazine hydrochloride

描述

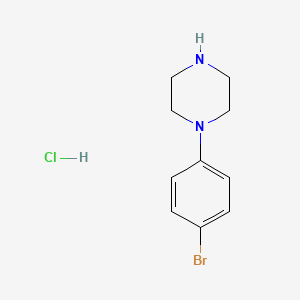

Structure

3D Structure of Parent

属性

IUPAC Name |

1-(4-bromophenyl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2.ClH/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13;/h1-4,12H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDVSFRZKQMQPJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20560116 | |

| Record name | 1-(4-Bromophenyl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68104-62-1 | |

| Record name | Piperazine, 1-(4-bromophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68104-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromophenyl)piperazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068104621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Bromophenyl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Bromophenyl)piperazine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-BROMOPHENYL)PIPERAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SV3HBJ3FXG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Bromophenyl)piperazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromophenyl)piperazine hydrochloride is a versatile chemical compound widely utilized in pharmaceutical research and development.[1] Structurally, it is a piperazine derivative with a bromophenyl group attached to one of the nitrogen atoms. This compound serves as a critical intermediate and building block in the synthesis of a variety of bioactive molecules and advanced materials.[1] Notably, it is a key precursor for neuromodulatory drugs, including antidepressants and antipsychotics such as aripiprazole, primarily due to the role of phenylpiperazine moieties in interacting with serotonin receptors.[1][2][3] Its favorable stability and solubility profiles make it a preferred reagent for researchers.[1] This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and logical workflows illustrating its synthetic importance.

Physicochemical Properties

The fundamental physicochemical characteristics of 1-(4-Bromophenyl)piperazine and its hydrochloride salt are summarized below. These properties are crucial for its application in synthesis, formulation, and biological studies.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃BrN₂ · HCl | [1][4][5] |

| Molecular Weight | 277.59 g/mol | [1][5] |

| Appearance | White to off-white crystalline powder | [1][3][6] |

| Melting Point | 91-95 °C (for free base) | [7][8][9] |

| Boiling Point | 353.3 ± 27.0 °C (Predicted, for free base) | [7][8] |

| Solubility | Soluble in DMSO and PBS (pH 7.2) at 10 mg/ml.[4] Less soluble in water and more soluble in organic solvents.[7] | [4][7] |

| pKa | 8.88 ± 0.10 (Predicted, for free base) | [7][8][10] |

| UV λmax | 252 nm | [4] |

| Purity | ≥98% (HPLC) | [1] |

| Storage Conditions | 2-8°C, under inert atmosphere (Nitrogen) | [6][7][8][9][10] |

Key Applications and Synthetic Role

This compound is primarily valued for its role as a synthetic intermediate. Its structure is a common scaffold in drugs targeting the central nervous system.

Caption: Synthetic pathway and applications of 1-(4-Bromophenyl)piperazine HCl.

Experimental Protocols

The determination of the physicochemical properties of this compound relies on standard analytical techniques. Detailed methodologies for key experiments are provided below.

Melting Point Determination

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a narrow range. This method uses a capillary-based apparatus to determine this range.

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[11] Load a small amount of the powder into a glass capillary tube, sealed at one end, to a height of 1-2 cm by tapping the sealed end on a hard surface.[12][13]

-

Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.[12]

-

Measurement:

-

Set the apparatus to heat at a rapid rate initially to approach the expected melting point quickly.

-

Approximately 15°C below the anticipated melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[12]

-

Record the temperature (T1) at which the first drop of liquid appears.[12]

-

Record the temperature (T2) at which the entire solid mass has turned into a clear liquid.[13]

-

-

Reporting: The melting point is reported as the range T1-T2.

Caption: Workflow for Melting Point Determination.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum provides a fingerprint of the functional groups present in the molecule.

Methodology (Solid Sample):

-

Background Spectrum: Run a background scan without any sample present to account for atmospheric CO₂ and water vapor, as well as instrument optics.

-

Sample Preparation:

-

Place a small amount of the powdered this compound onto the crystal surface of an Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure using the clamp to ensure firm contact between the sample and the crystal.

-

-

Sample Analysis:

-

Initiate the sample scan. The instrument directs an IR beam into the sample and measures the transmitted energy.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 45-100) are accumulated to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument's software performs a Fourier transform on the interferogram to generate the final absorbance or transmittance spectrum. The background spectrum is automatically subtracted.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., ethanol) after analysis to prevent cross-contamination.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, and chemical environment of molecules. For this compound, ¹H and ¹³C NMR are most relevant.[15]

Methodology (¹H NMR):

-

Sample Preparation:

-

Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in a small vial.[16][17] Deuterated solvents are used to avoid large solvent signals in the proton spectrum.[16][18][19]

-

Transfer the solution to a clean, dry NMR tube.

-

If required, add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.[19]

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

The instrument "locks" onto the deuterium signal from the solvent to stabilize the magnetic field.

-

"Shim" the magnetic field to optimize its homogeneity across the sample, which results in sharp, well-resolved peaks.

-

-

Data Acquisition:

-

A series of radiofrequency pulses are applied to the sample.

-

The instrument records the resulting signal (Free Induction Decay or FID) as the nuclei relax back to their ground state.[18]

-

-

Data Processing: The FID is converted into a spectrum (intensity vs. chemical shift in ppm) via a Fourier transform. The spectrum is then phased and baseline-corrected. The integral of each peak, which corresponds to the relative number of protons, is calculated.[18]

Mass Spectrometry (MS)

Principle: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z).[20] It is used to determine the molecular weight and elemental composition of a compound.

Methodology (LC-MS):

-

Sample Preparation:

-

Chromatographic Separation (LC):

-

Inject the sample into an LC system. The compound is separated from impurities on a chromatographic column before entering the mass spectrometer. This step is crucial for analyzing complex mixtures.[20]

-

-

Ionization:

-

As the compound elutes from the LC column, it enters the mass spectrometer's ion source. Electrospray ionization (ESI) is a common technique for this type of molecule.[20] ESI generates charged molecules with minimal fragmentation.

-

-

Mass Analysis:

-

The generated ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight). The analyzer separates the ions according to their m/z ratio.

-

-

Detection and Spectrum Generation:

-

A detector records the abundance of ions at each m/z value. This information is compiled to generate a mass spectrum. For 1-(4-Bromophenyl)piperazine, the spectrum would show a characteristic isotopic pattern due to the presence of the bromine atom. A high-resolution instrument can provide an accurate mass measurement, which helps confirm the elemental formula.[23]

-

Conclusion

This compound is a compound of significant interest in medicinal chemistry and materials science. Its well-defined physicochemical properties, including its molecular weight, melting point, and solubility, are fundamental to its use as a synthetic intermediate. The standard analytical protocols outlined in this guide—for melting point determination, FT-IR, NMR, and mass spectrometry—provide the necessary framework for researchers to verify the identity, purity, and structure of this important building block, ensuring its effective application in the development of novel pharmaceuticals and other advanced materials.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound | C10H14BrClN2 | CID 14422838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. chembk.com [chembk.com]

- 8. 1-(4-Bromophenyl)piperazine CAS#: 66698-28-0 [m.chemicalbook.com]

- 9. 1-(4-bromophenyl)piperazine 95 66698-28-0 [sigmaaldrich.com]

- 10. lookchem.com [lookchem.com]

- 11. westlab.com [westlab.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. byjus.com [byjus.com]

- 14. eng.uc.edu [eng.uc.edu]

- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 17. web.mit.edu [web.mit.edu]

- 18. inchemistry.acs.org [inchemistry.acs.org]

- 19. NMR Spectroscopy [www2.chemistry.msu.edu]

- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 21. biocompare.com [biocompare.com]

- 22. chromatographyonline.com [chromatographyonline.com]

- 23. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]

The Serotonergic Profile of 1-(4-Bromophenyl)piperazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the anticipated mechanism of action of 1-(4-Bromophenyl)piperazine hydrochloride (4-BPP) at serotonin (5-HT) receptors. As a member of the arylpiperazine class of compounds, 4-BPP is predicted to exhibit significant affinity and functional activity at various 5-HT receptor subtypes, particularly within the 5-HT1 and 5-HT2 families. This document outlines the expected pharmacodynamic profile of 4-BPP, details the canonical signaling pathways associated with these receptors, and provides comprehensive experimental protocols for the determination of its binding and functional parameters. While specific quantitative data for this compound is not extensively available in the public domain, this guide serves as a robust framework for its investigation and characterization within a research and drug development context.

Introduction

This compound is a synthetic compound belonging to the arylpiperazine class. Arylpiperazines are a well-established scaffold in medicinal chemistry, known to produce a wide range of centrally acting agents with significant affinity for serotonin receptors.[1][2] These receptors are integral to the modulation of numerous physiological and pathological processes in the central nervous system, including mood, cognition, and sleep. Consequently, they are prominent targets for the development of therapeutics for psychiatric and neurological disorders.

The pharmacological profile of arylpiperazine derivatives is diverse, with individual compounds acting as agonists, partial agonists, or antagonists at different 5-HT receptor subtypes.[3][4] This functional diversity is often accompanied by "functional selectivity," where a ligand can preferentially activate one signaling pathway over another at the same receptor. This guide will explore the probable mechanism of action of this compound based on the well-documented pharmacology of its structural class.

Predicted Pharmacological Profile

Based on its arylpiperazine scaffold, this compound is anticipated to primarily interact with 5-HT1A and 5-HT2A receptors. The following tables summarize the expected binding affinities and functional activities. It is critical to note that the values presented are hypothetical and serve as a template for the presentation of experimentally derived data.

Data Presentation

Table 1: Predicted Binding Affinity (Ki) of this compound at Human Serotonin Receptors

| Receptor Subtype | Predicted Kᵢ (nM) | Radioligand | Source Tissue/Cell Line |

| 5-HT₁A | 1 - 50 | [³H]8-OH-DPAT | Recombinant CHO or HEK293 cells |

| 5-HT₁B | 50 - 500 | [³H]GR-125743 | Recombinant CHO or HEK293 cells |

| 5-HT₁D | 50 - 500 | [³H]GR-125743 | Recombinant CHO or HEK293 cells |

| 5-HT₂A | 5 - 100 | [³H]Ketanserin | Recombinant CHO or HEK293 cells |

| 5-HT₂B | 100 - 1000 | [³H]LSD | Recombinant CHO or HEK293 cells |

| 5-HT₂C | 100 - 1000 | [³H]Mesulergine | Recombinant CHO or HEK293 cells |

| 5-HT₆ | > 1000 | [³H]LSD | Recombinant CHO or HEK293 cells |

| 5-HT₇ | 50 - 500 | [³H]5-CT | Recombinant CHO or HEK293 cells |

Note: The Ki values are hypothetical and should be determined experimentally.

Table 2: Predicted Functional Activity (EC₅₀/IC₅₀) of this compound at Human Serotonin Receptors

| Receptor Subtype | Assay Type | Predicted Functional Activity | Predicted EC₅₀/IC₅₀ (nM) |

| 5-HT₁A | cAMP Inhibition | Agonist / Partial Agonist | 10 - 200 |

| 5-HT₂A | Inositol Phosphate Accumulation | Antagonist / Partial Agonist | 20 - 500 |

Note: The functional activity and EC₅₀/IC₅₀ values are hypothetical and require experimental validation.

Core Signaling Pathways

The interaction of this compound with 5-HT1A and 5-HT2A receptors is expected to modulate distinct downstream signaling cascades.

5-HT1A Receptor Signaling

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o family of G-proteins. Agonist or partial agonist activity by 4-BPP at this receptor would be expected to initiate the following signaling pathway:

5-HT2A Receptor Signaling

The 5-HT2A receptor is a GPCR that primarily couples to the Gαq/11 family of G-proteins. Antagonistic activity by 4-BPP at this receptor would block the signaling cascade initiated by endogenous serotonin. Partial agonism would result in a sub-maximal activation of this pathway.

References

- 1. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and 5-HT1A/5-HT2A receptor activity of new N-[3-(4-phenylpiperazin-1-yl)-propyl] derivatives of 3-spiro-cyclohexanepyrrolidine-2,5-dione and 3-spiro-beta-tetralonepyrrolidine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Bromophenyl)piperazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(4-Bromophenyl)piperazine hydrochloride, a key intermediate in the development of various pharmaceuticals, particularly those targeting the central nervous system. This document details established synthetic methodologies, experimental protocols, and characterization data to support research and development in medicinal chemistry.

Physicochemical Properties

1-(4-Bromophenyl)piperazine and its hydrochloride salt are essential building blocks in medicinal chemistry, valued for their role in constructing complex molecular architectures for drug candidates. Below is a summary of their key physicochemical properties.

| Property | 1-(4-Bromophenyl)piperazine | This compound |

| Molecular Formula | C₁₀H₁₃BrN₂ | C₁₀H₁₃BrN₂·HCl |

| Molecular Weight | 241.13 g/mol | 277.59 g/mol |

| Appearance | White to off-white crystalline powder | White to almost white powder or crystal |

| CAS Number | 66698-28-0 | 68104-62-1 |

| Melting Point | 91-95 °C | Not available |

| Solubility | Soluble in DMSO, methanol, and dichloromethane; slightly soluble in water. | Soluble in DMSO and PBS (pH 7.2) at 10 mg/mL. |

Synthesis of this compound

Two primary synthetic routes for the preparation of this compound are outlined below. The first is a classical cyclization reaction that directly yields the hydrochloride salt. The second is a modern palladium-catalyzed cross-coupling reaction to form the free base, which is subsequently converted to the hydrochloride salt.

Synthesis via Cyclization of Diethanolamine with 4-Bromoaniline

This method involves a two-step process starting from diethanolamine. The first step is the formation of an in-situ reagent, bis(2-chloroethyl)amine hydrochloride, which then undergoes a cyclization reaction with 4-bromoaniline to yield the desired product.

Step 1: Preparation of bis(2-chloroethyl)amine hydrochloride (in situ)

-

In a four-necked flask equipped with a reflux condenser, mechanical stirrer, and an ice-water bath, dissolve 52.3 g (0.44 mol) of thionyl chloride in 10 mL of chloroform.

-

Slowly add a mixture of 21.5 g (0.2 mol) of diethanolamine and 15 mL of chloroform dropwise over 3 hours, maintaining the reaction temperature below 30°C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

Gradually increase the temperature to 50°C and continue the reaction for an additional 30 minutes after all solids have dissolved.

-

Cool the mixture to room temperature. The resulting solution containing bis(2-chloroethyl)amine hydrochloride is used directly in the next step.

Step 2: Cyclization to form this compound

-

In a separate four-necked flask, dissolve 12.7 g (0.07 mol) of the crude bis(2-chloroethyl)amine hydrochloride from the previous step in 55 mL of water.

-

Heat the solution with stirring until all solids dissolve.

-

Add 0.07 mol of 4-bromoaniline dropwise.

-

Monitor the pH of the reaction mixture every 30 minutes and maintain it at approximately 6 by the dropwise addition of a 50% aqueous sodium carbonate solution.

-

Once the pH stabilizes and no longer decreases, discontinue heating and allow the mixture to cool to room temperature.

-

Collect the precipitated white crystals by filtration.

-

Wash the filter cake twice with water and twice with absolute ethanol.

-

Dry the product to obtain this compound. The reported yield for this method is approximately 48.3% with a purity of 95.7%.

Synthesis via Buchwald-Hartwig Amination

This contemporary approach utilizes a palladium-catalyzed cross-coupling reaction between an aryl halide and piperazine to form the free base, 1-(4-Bromophenyl)piperazine. This is followed by salt formation to yield the hydrochloride.

The Dawn of a Privileged Scaffold: A Technical History of Arylpiperazine Compounds

For decades, the arylpiperazine moiety has been a cornerstone of medicinal chemistry, forming the structural core of numerous drugs targeting the central nervous system (CNS) and beyond. This in-depth guide provides a technical journey through the discovery and early history of these remarkable compounds, offering researchers, scientists, and drug development professionals a detailed perspective on their origins, from initial synthesis to their emergence as powerful therapeutic agents.

The story of arylpiperazines is one of serendipity, systematic exploration, and the evolution of our understanding of neuropharmacology. From their humble beginnings as simple chemical entities to their establishment as "privileged scaffolds" in drug discovery, their history is a testament to the intricate dance between chemical synthesis and biological activity.

The Genesis: Early Synthesis and Discovery

The first documented synthesis of 1-arylpiperazines can be traced back to the mid-20th century. A seminal publication by C. B. Pollard and T. H. Wicker, Jr. in 1954 laid the groundwork for the preparation of these compounds. Their work provided a foundational methodology for the synthesis of a variety of N-substituted piperazines, which would later prove invaluable in the development of pharmacologically active agents.

Almost concurrently, in 1968, a team at Mead Johnson synthesized buspirone .[4][5] Initially investigated as an antipsychotic due to its effects on dopamine D2 receptors, it was found to be ineffective for psychosis but demonstrated significant anxiolytic properties.[4][6] This led to its eventual FDA approval in 1986 for the treatment of generalized anxiety disorder (GAD).[4] The discovery of buspirone was particularly significant as it represented a new class of non-benzodiazepine anxiolytics with a distinct mechanism of action.[4]

These early discoveries sparked a wave of interest in arylpiperazine derivatives, leading to extensive research into their structure-activity relationships and therapeutic potential for a wide range of neurological and psychiatric disorders.[7]

Key Early Arylpiperazine Compounds: A Pharmacological Overview

The initial therapeutic success of trazodone and buspirone was rooted in their interactions with key neurotransmitter systems in the brain. The following tables summarize the available quantitative data for these pioneering compounds from early studies.

Table 1: Receptor Binding Affinities (Ki, nM) of Early Arylpiperazine Drugs

| Compound | 5-HT1A | 5-HT2A | α1-Adrenergic | D2 Dopamine |

| Trazodone | ~35-180 | ~25-50 | ~20-40 | >1000 |

| Buspirone | ~10-30 | ~500 | ~500 | ~300-500 |

Note: Ki values are approximate and can vary depending on the specific experimental conditions and tissues used in early studies.

Table 2: Pharmacokinetic Properties of Early Arylpiperazine Drugs

| Compound | Bioavailability | Protein Binding | Half-life (hours) | Major Metabolite |

| Trazodone | ~100% | 89-95% | 5-9 (biphasic) | m-chlorophenylpiperazine (m-CPP) |

| Buspirone | ~4% | ~86% | 2-3 | 1-(2-pyrimidinyl)piperazine (1-PP) |

Experimental Protocols: A Glimpse into the Past

The synthesis and pharmacological evaluation of these early arylpiperazine compounds were carried out using techniques that were state-of-the-art for their time. Below are detailed methodologies representative of the key experiments conducted during this era.

Foundational Synthesis of 1-Arylpiperazines (Adapted from Pollard & Wicker, 1954)

Objective: To synthesize 1-arylpiperazines through the reaction of an aniline with diethanolamine, followed by cyclization.

Materials and Reagents:

-

Aniline (or substituted aniline)

-

Diethanolamine

-

Concentrated Hydrochloric Acid

-

Sodium Hydroxide

-

Benzene

-

Anhydrous Sodium Sulfate

Procedure:

-

Reaction of Aniline with Diethanolamine: A mixture of the aniline and a slight excess of diethanolamine is refluxed for an extended period (typically several hours).

-

Isolation of the Intermediate: The reaction mixture is cooled, and the excess aniline is removed by steam distillation. The remaining solution is then made strongly alkaline with sodium hydroxide, and the N-aryldiethanolamine is extracted with a suitable organic solvent like benzene. The organic layer is dried over anhydrous sodium sulfate.

-

Cyclization to 1-Arylpiperazine: The dried benzene solution of the N-aryldiethanolamine is saturated with dry hydrogen chloride gas. The resulting hydrochloride salt of the intermediate is then heated strongly, causing cyclization to the 1-arylpiperazine hydrochloride.

-

Purification: The crude 1-arylpiperazine hydrochloride is purified by recrystallization from a suitable solvent, such as ethanol. The free base can be obtained by treating the hydrochloride salt with a strong base.

Synthesis of Trazodone (Based on U.S. Patent 3,381,009)

Objective: To synthesize 2-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (Trazodone).

Materials and Reagents:

-

1-(3-chlorophenyl)piperazine

-

2-(3-chloropropyl)-s-triazolo[4,3-a]pyridin-3-one

-

Sodium Iodide

-

Sodium Carbonate

-

Toluene

Procedure:

-

A mixture of 1-(3-chlorophenyl)piperazine, 2-(3-chloropropyl)-s-triazolo[4,3-a]pyridin-3-one, sodium iodide, and sodium carbonate in toluene is prepared.

-

The reaction mixture is heated at reflux for an extended period (e.g., 20 hours).

-

After cooling, the inorganic salts are removed by filtration.

-

The toluene is evaporated under reduced pressure.

-

The resulting residue (trazodone base) is purified by recrystallization from a suitable solvent.

-

The hydrochloride salt can be prepared by dissolving the free base in an appropriate solvent and treating it with hydrochloric acid.

Radioligand Binding Assay for 5-HT1A Receptor Affinity (Representative Protocol of the Era)

Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor using a competitive radioligand binding assay.

Materials and Reagents:

-

Receptor Source: Rat hippocampal membranes.

-

Radioligand: [³H]8-hydroxy-2-(di-n-propylamino)tetralin ([³H]8-OH-DPAT).

-

Test Compound: Arylpiperazine derivative of interest.

-

Non-specific Binding Control: Serotonin (5-HT) at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM MgSO₄ and 0.5 mM EDTA.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

Procedure:

-

Membrane Preparation: Rat hippocampi are dissected and homogenized in ice-cold assay buffer. The homogenate is centrifuged at high speed (e.g., 48,000 x g) to pellet the membranes. The pellet is washed and re-suspended in fresh assay buffer.

-

Binding Assay: In test tubes, the membrane preparation is incubated with a fixed concentration of [³H]8-OH-DPAT and varying concentrations of the test compound.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set time to allow binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand. The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Visualizing the Molecular Landscape

The following diagrams, generated using the DOT language, illustrate key concepts in the discovery and mechanism of action of arylpiperazine compounds.

Conclusion

The discovery and development of arylpiperazine compounds represent a significant chapter in the history of medicinal chemistry and neuropharmacology. The foundational synthetic work of pioneers like Pollard and Wicker, coupled with the insightful drug discovery programs that led to trazodone and buspirone, paved the way for a vast and diverse class of therapeutic agents. The early understanding of their interactions with serotonin and dopamine receptors, elucidated through techniques like radioligand binding assays, provided the scientific rationale for their clinical use and spurred further research that continues to this day. This technical guide serves as a testament to the enduring legacy of these early discoveries and the remarkable versatility of the arylpiperazine scaffold.

References

- 1. Trazodone | Definition, Medication, Uses, & Side Effects | Britannica [britannica.com]

- 2. [History and pharmacology of trazodone] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Understanding the Half-Life of Trazodone [aurahealth.io]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. Buspirone - Wikipedia [en.wikipedia.org]

- 6. Buspirone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

Spectroscopic Analysis of 1-(4-Bromophenyl)piperazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-(4-Bromophenyl)piperazine hydrochloride (C₁₀H₁₄BrClN₂), a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with standardized experimental protocols for acquiring such data.

Chemical Structure and Properties

-

IUPAC Name: 1-(4-bromophenyl)piperazine;hydrochloride

-

Molecular Formula: C₁₀H₁₃BrN₂ • HCl

-

Molecular Weight: 277.6 g/mol [1]

-

Appearance: Crystalline solid[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation. The data presented below are predicted based on the analysis of its close structural analog, 1-(4-chlorophenyl)piperazine, and established principles of NMR spectroscopy.[2] The protonation of the piperazine nitrogen atom in the hydrochloride salt causes a downfield shift of the adjacent methylene protons.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts (DMSO-d₆, 500 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 - 10.5 | Broad Singlet | 2H | N-H ₂⁺ (Piperazine) |

| ~7.45 | Doublet | 2H | Ar-H (ortho to Br) |

| ~6.95 | Doublet | 2H | Ar-H (ortho to Piperazine) |

| ~3.40 | Triplet | 4H | -N-CH₂ - (Ar-N-CH₂) |

| ~3.20 | Triplet | 4H | -N-CH₂ - (-NH₂⁺-CH₂) |

Note: Chemical shifts are referenced to tetramethylsilane (TMS). Multiplicities are abbreviated as s (singlet) and d (doublet), t (triplet).

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (DMSO-d₆, 125 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~149.5 | Ar-C -N |

| ~132.0 | Ar-C -H |

| ~118.5 | Ar-C -H |

| ~112.0 | Ar-C -Br |

| ~46.0 | C H₂ (Ar-N-CH₂) |

| ~43.0 | C H₂ (-NH₂⁺-CH₂) |

Experimental Protocol for NMR Spectroscopy

A generalized protocol for acquiring NMR spectra is as follows:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a 400 MHz or 500 MHz spectrometer.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Process the resulting Free Induction Decay (FID) with an exponential window function and Fourier transformation.

-

Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

This experiment requires a larger number of scans due to the low natural abundance of ¹³C.

-

Typical parameters include a 30-45° pulse angle, a longer acquisition time, and a relaxation delay of 2 seconds.

-

Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum will be dominated by vibrations corresponding to the aromatic ring, the piperazine moiety, and the N-H⁺ bonds of the hydrochloride salt.

Table 3: Predicted FT-IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| ~3100 - 3000 | Medium | Aromatic C-H stretching |

| ~2950 - 2850 | Medium | Aliphatic C-H stretching (piperazine ring) |

| ~2700 - 2400 | Broad, Strong | N-H⁺ stretching (secondary ammonium salt) |

| ~1600 - 1580 | Strong | C=C aromatic ring stretching |

| ~1490 | Strong | C=C aromatic ring stretching |

| ~1240 | Strong | Aromatic C-N stretching |

| ~1130 | Medium | Aliphatic C-N stretching |

| ~820 | Strong | para-disubstituted C-H out-of-plane bending |

| ~550 - 500 | Medium | Aromatic C-Br stretching |

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove moisture.

-

Grind 1-2 mg of this compound with approximately 100-200 mg of the dry KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

-

Data Analysis: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

Predicted Mass Spectrometry Data

Using a soft ionization technique like Electrospray Ionization (ESI), the spectrum is expected to show the protonated molecular ion of the free base. The molecular formula of the free base is C₁₀H₁₃BrN₂ with a monoisotopic mass of approximately 240.03 g/mol .

Table 4: Predicted ESI-MS Data

| m/z (Da) | Ion Species | Notes |

| [M+H]⁺ ~241.04 / ~243.04 | [C₁₀H₁₄BrN₂]⁺ | The protonated molecular ion. The isotopic pattern showing two peaks of nearly equal intensity is characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br). |

| [M+Na]⁺ ~263.02 / ~265.02 | [C₁₀H₁₃BrN₂Na]⁺ | Sodium adduct, may be present depending on sample purity and solvent. |

Experimental Protocol for ESI-MS

-

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of methanol or acetonitrile and water, often with the addition of 0.1% formic acid to promote protonation.

-

-

Infusion and Ionization:

-

Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Apply a high voltage (e.g., 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.

-

-

Mass Analysis:

-

The mass analyzer (e.g., quadrupole, time-of-flight) is typically scanned over a mass range of m/z 50-500.

-

Acquire data in the positive ion mode.

-

-

Data Interpretation: Analyze the resulting mass spectrum to identify the protonated molecular ion and any significant adducts or fragment ions. The isotopic distribution pattern is crucial for confirming the presence of bromine.

Visualization of Analytical Workflow

The logical flow of spectroscopic analysis for structural confirmation can be visualized as follows.

Caption: A logical workflow for the structural elucidation of 1-(4-Bromophenyl)piperazine HCl.

Caption: Relationship between molecular structure and spectroscopic data.

References

An In-depth Technical Guide to the Chemical Properties of 1-(4-Bromophenyl)piperazine hydrochloride (CAS Number: 68104-62-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(4-Bromophenyl)piperazine hydrochloride, a key intermediate in pharmaceutical research and development. This document consolidates available data on its chemical characteristics, experimental protocols for its synthesis, and its role in the context of neuropharmacology.

Chemical and Physical Properties

This compound is a white to almost white crystalline powder.[1] It is recognized for its utility as a building block in the synthesis of various bioactive molecules, particularly those targeting the central nervous system.[2] Its favorable solubility and stability make it a practical choice for various research applications.[2]

Quantitative Data Summary

The following tables summarize the key chemical and physical properties for this compound and its corresponding free base, 1-(4-Bromophenyl)piperazine.

Table 1: Properties of this compound (CAS: 68104-62-1)

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃BrN₂·HCl | [1][3] |

| Molecular Weight | 277.59 g/mol | [1][4] |

| Appearance | White to almost white powder/crystal | [1] |

| Purity | ≥ 98% (by HPLC) | [1] |

| Solubility | DMSO: 10 mg/mLPBS (pH 7.2): 10 mg/mL | [3][5] |

| Storage Conditions | Room Temperature | [1] |

| Stability | ≥ 5 years (when stored at -20°C) | [3] |

Table 2: Properties of 1-(4-Bromophenyl)piperazine (Free Base, CAS: 66698-28-0)

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃BrN₂ | [6][7] |

| Molecular Weight | 241.13 g/mol | [6][7] |

| Melting Point | 91-95 °C | [6] |

| Boiling Point | 353.3 ± 27.0 °C (Predicted) | [6] |

| pKa | 8.88 ± 0.10 (Predicted) | [6] |

| Storage Conditions | 2-8°C | [6] |

Experimental Protocols

Synthesis of this compound

A detailed protocol for the synthesis of this compound has been reported, involving a cyclization reaction.[8] The product can be verified using infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure.[8]

Materials:

-

Diethanolamine

-

Thionyl chloride

-

Chloroform

-

β,β′-dichlorodiethylamine hydrochloride

-

Substituted aniline (4-bromoaniline)

-

Sodium carbonate solution (50%)

-

Water

-

Absolute ethanol

Procedure:

Step 1: Preparation of β,β′-dichlorodiethylamine hydrochloride

-

In a four-necked flask equipped with a reflux condenser and an ice-water bath, dissolve 52.3g (0.44 mol) of thionyl chloride in 10 mL of chloroform.

-

Slowly add a mixture of 21.5g (0.2 mol) of diethanolamine and 15 mL of chloroform dropwise over 3 hours, maintaining the reaction temperature below 30°C.

-

After the addition is complete, remove the ice-water bath and stir the reaction at room temperature for 1 hour.

-

Slowly raise the temperature to 50°C and continue the reaction for 30 minutes after the solid has completely dissolved.

-

Cool the reaction to room temperature and collect the resulting white to slightly yellowish-green solid by suction filtration.

-

Recrystallize the solid from absolute ethanol to obtain white, needle-like crystals of β,β′-dichlorodiethylamine hydrochloride.

Step 2: Synthesis of this compound

-

In a four-necked flask with a reflux condenser, dissolve 12.7g (0.07 mol) of β,β′-dichlorodiethylamine hydrochloride in 55 mL of water and heat until the solid is completely dissolved.

-

Add 0.07 mol of 4-bromoaniline dropwise.

-

Monitor the pH of the reaction every 30 minutes and maintain it at 6 by the dropwise addition of a 50% sodium carbonate aqueous solution.

-

Once the pH no longer decreases, stop heating and allow the mixture to cool to room temperature.

-

Filter the precipitated product and wash the filter cake twice with water and then twice with absolute ethanol.

-

Dry the product to obtain white crystals of this compound. The reported yield is 48.3% with a purity of 95.7%.[8]

General Protocol for Purity Analysis by HPLC

While a specific protocol for this compound is not detailed, a general reverse-phase high-performance liquid chromatography (RP-HPLC) method can be employed for purity analysis, similar to methods used for related arylpiperazine derivatives.

Instrumentation:

-

HPLC system with a UV detector

-

C18 stationary phase column

General Conditions:

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile).

-

Detection: UV detection at a wavelength of maximum absorbance (λmax for this compound is 252 nm).[5]

-

Quantification: Purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis process for this compound.

Caption: A flowchart illustrating the synthesis of this compound.

Biological Context: Role as a Precursor to Neuropharmacological Agents

This compound serves as a crucial intermediate in the synthesis of psychoactive drugs, particularly those that modulate serotonergic and dopaminergic systems.[2][9] These systems are implicated in a wide range of neurological and psychiatric conditions. Phenylpiperazine compounds are known to exhibit varying degrees of serotonin (5-HT) receptor blocking activity.[8]

The following diagrams provide a generalized overview of the serotonin and dopamine receptor signaling pathways, which are the ultimate targets of many compounds synthesized from this precursor.

Serotonin Receptor Signaling Pathway

Caption: A simplified diagram of a common serotonin receptor signaling cascade.

Dopamine Receptor Signaling Pathway

Caption: A simplified diagram illustrating the opposing effects of D1-like and D2-like dopamine receptors.

References

- 1. researchgate.net [researchgate.net]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. 1-(4-Bromophenyl)piperazine CAS#: 66698-28-0 [m.chemicalbook.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. Frontiers | Dopamine Signaling in reward-related behaviors [frontiersin.org]

1-(4-Bromophenyl)piperazine hydrochloride molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and analysis of 1-(4-Bromophenyl)piperazine hydrochloride, a key intermediate in the synthesis of various pharmacologically active compounds.

Core Data Summary

The fundamental quantitative data for this compound and its free base form are summarized in the table below for easy reference and comparison.

| Property | This compound | 1-(4-Bromophenyl)piperazine (Free Base) |

| Molecular Formula | C₁₀H₁₃BrN₂ • HCl[1] | C₁₀H₁₃BrN₂[2][3][4][5][6][7] |

| Molecular Weight | 277.6 g/mol [1][6] | 241.13 g/mol [2][4][5][7] |

| CAS Number | 68104-62-1[1] | 66698-28-0 |

Structural Representation

The following diagram illustrates the relationship between the parent compound, 1-(4-Bromophenyl)piperazine, and its hydrochloride salt.

Caption: Formation of the hydrochloride salt from the free base.

Experimental Protocols

Synthesis of this compound

This protocol details the synthesis of this compound from diethanolamine.[1]

Step 1: Preparation of β,β′-dichlorodiethylamine hydrochloride

-

In a four-necked flask equipped with a reflux condenser and an ice-water bath, dissolve 52.3 g (0.44 mol) of thionyl chloride in 10 mL of chloroform.

-

While stirring mechanically, slowly add a mixture of 21.5 g (0.2 mol) of diethanolamine and 15 mL of chloroform dropwise over 3 hours. Maintain the reaction temperature below 30°C during the addition.

-

After the addition is complete, remove the ice-water bath and continue the reaction at room temperature for 1 hour.

-

Slowly raise the temperature to 50°C and continue the reaction for an additional 30 minutes after the solid has completely dissolved.

-

Cool the reaction mixture to room temperature and collect the resulting white to slightly yellowish-green solid by suction filtration.

-

Recrystallize the solid from absolute ethanol to obtain white, needle-like crystals of β,β′-dichlorodiethylamine hydrochloride.

Step 2: Synthesis of this compound

-

In a four-necked flask equipped with a reflux condenser, dissolve 12.7 g (0.07 mol) of β,β′-dichlorodiethylamine hydrochloride in 55 mL of water.

-

Heat the mixture with mechanical stirring until the solid is completely dissolved.

-

Add 0.07 mol of 4-bromoaniline dropwise to the solution.

-

Monitor the pH of the reaction mixture every 30 minutes and maintain it at 6 by the dropwise addition of a 50% aqueous sodium carbonate solution.

-

Once the pH no longer decreases, stop heating and allow the mixture to cool to room temperature.

-

Filter the reaction mixture and wash the filter cake twice with water and then twice with absolute ethanol.

-

Dry the resulting white crystals to obtain this compound.

The reported yield for this method is 48.3% with a purity of 95.7%.[1]

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

The following is a representative protocol for the purity analysis of a piperazine derivative, which can be adapted for this compound. This method utilizes reversed-phase chromatography with UV detection.[8]

Chromatographic Conditions:

-

Column: C18, 4.6 mm x 250 mm, 5 µm particle size

-

Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile (40:60, v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 35°C

-

Detection: UV at 252 nm[6]

-

Injection Volume: 10 µL

Reagent and Sample Preparation:

-

Phosphate Buffer (pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 with orthophosphoric acid.

-

Diluent: A mixture of acetonitrile and water (50:50, v/v).

-

Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of a this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

Analysis Procedure:

-

Inject a blank (diluent) to ensure the absence of interfering peaks.

-

Inject the standard solution to determine the retention time of this compound.

-

Inject the sample solution and record the chromatogram.

-

After the analysis, wash the column with a mixture of acetonitrile and water (80:20, v/v) for at least 30 minutes.

Purity Calculation:

The purity is determined by calculating the percentage of the main peak area relative to the total peak area of all components in the chromatogram.

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Synthesis and purification workflow.

References

- 1. Page loading... [wap.guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]

- 5. jocpr.com [jocpr.com]

- 6. caymanchem.com [caymanchem.com]

- 7. file.chemscene.com [file.chemscene.com]

- 8. benchchem.com [benchchem.com]

Structural Elucidation of 1-(4-Bromophenyl)piperazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural elucidation of 1-(4-Bromophenyl)piperazine hydrochloride, a key intermediate in the synthesis of various pharmaceuticals, including antipsychotic and antidepressant drugs.[1][2] The document details the analytical techniques used to confirm the compound's identity and structure, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Additionally, it explores the compound's known biological activities and associated signaling pathways.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄BrClN₂ | [3][4] |

| Molecular Weight | 277.6 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 91-95 °C (for the free base) | [6] |

| Solubility | Soluble in DMSO and methanol | [5] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The expected chemical shifts for this compound are predicted based on data from similar structures.[7]

¹H NMR (Proton NMR)

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Ar-H (ortho to N) | ~6.8-7.0 | Doublet | 2H |

| Ar-H (ortho to Br) | ~7.3-7.5 | Doublet | 2H |

| Piperazine-H (adjacent to N-Aryl) | ~3.1-3.3 | Triplet | 4H |

| Piperazine-H (adjacent to NH₂⁺) | ~3.3-3.5 | Triplet | 4H |

| NH₂⁺ | Broad singlet | 2H |

¹³C NMR (Carbon NMR)

| Carbon | Expected Chemical Shift (ppm) |

| Ar-C (C-N) | ~150-152 |

| Ar-C (C-Br) | ~112-115 |

| Ar-C (CH) | ~132-133 |

| Ar-C (CH) | ~118-120 |

| Piperazine-C (adjacent to N-Aryl) | ~48-50 |

| Piperazine-C (adjacent to NH₂⁺) | ~44-46 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are expected in the following regions:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (salt) | 2500-3000 (broad) |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2980 |

| Aromatic C=C Stretch | 1580-1600, 1480-1500 |

| C-N Stretch | 1200-1350 |

| C-Br Stretch | 500-600 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For 1-(4-Bromophenyl)piperazine, the electron ionization (EI) mass spectrum would likely show a molecular ion peak corresponding to the free base.

GC-MS Data

A gas chromatography-mass spectrometry (GC-MS) analysis of this compound is available from commercial suppliers.[3] The mass spectrum would exhibit a molecular ion peak for the free base (C₁₀H₁₃BrN₂) at m/z 240/242 due to the isotopic abundance of bromine.

Predicted Fragmentation Pattern

The fragmentation of phenylpiperazine derivatives is well-documented.[8] Key fragmentation pathways for 1-(4-Bromophenyl)piperazine would involve cleavage of the piperazine ring.

| m/z | Fragment Ion |

| 240/242 | [M]⁺ (Molecular ion of the free base) |

| 198/200 | [M - C₂H₄N]⁺ |

| 184/186 | [M - C₃H₆N]⁺ |

| 155/157 | [Br-C₆H₄]⁺ |

| 56 | [C₃H₆N]⁺ |

Experimental Protocols

Detailed experimental protocols are crucial for reproducible results. The following are generalized procedures for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Set the spectral width to cover a range of 0-12 ppm.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-200 ppm) is necessary.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

FT-IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Instrumentation: Employ a Gas Chromatograph coupled to a Mass Spectrometer.

-

Chromatographic Separation: Use a suitable capillary column (e.g., DB-5ms) to separate the analyte.

-

Mass Analysis: Acquire the mass spectrum using electron ionization (EI) at 70 eV.

-

Data Interpretation: Analyze the mass spectrum to identify the molecular ion and characteristic fragment ions.

Structural Elucidation Workflow

The logical flow for the structural elucidation of this compound is outlined below.

Biological Activity and Signaling Pathways

Phenylpiperazine derivatives are known to exhibit a range of biological activities, often interacting with neurotransmitter receptors in the central nervous system.[2] 1-(4-Bromophenyl)piperazine and its analogs have been investigated for their potential as antipsychotic and antidepressant agents.[1]

Interaction with Serotonin Receptors

The primary mechanism of action for many phenylpiperazine compounds involves their interaction with serotonin (5-HT) receptors. These compounds can act as agonists or antagonists at various 5-HT receptor subtypes, modulating serotonergic neurotransmission. While specific binding affinity data for this compound across all serotonin receptor subtypes is not extensively published, related arylpiperazines show significant affinity for 5-HT₁A, 5-HT₂A, and 5-HT₂C receptors.

Serotonin Receptor Signaling Pathway

The binding of a ligand, such as an arylpiperazine derivative, to a serotonin receptor initiates a cascade of intracellular signaling events. Most serotonin receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger downstream second messenger systems.

Conclusion

The structural elucidation of this compound is achieved through a combination of powerful analytical techniques. NMR, FT-IR, and Mass Spectrometry collectively provide a detailed picture of its molecular structure, confirming the presence of the bromophenyl and piperazine moieties. Understanding the structure of this compound is fundamental to its application as a key building block in the development of novel therapeutics targeting the central nervous system, primarily through the modulation of serotonergic pathways. Further research into the specific receptor binding profile and downstream signaling effects of this compound will be crucial for the rational design of new and more effective drugs.

References

- 1. Page loading... [guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. 1-(4-Bromophenyl)piperazine | C10H13BrN2 | CID 2735629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. 1-(4-Bromophenyl)piperazine CAS#: 66698-28-0 [m.chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Theoretical Reactivity of 1-(4-Bromophenyl)piperazine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the theoretical reactivity of 1-(4-Bromophenyl)piperazine hydrochloride, a key intermediate in the synthesis of various pharmaceuticals. Phenylpiperazine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] Understanding the electronic structure and reactivity of these compounds is crucial for designing novel synthetic routes and predicting their metabolic pathways. This document integrates experimental findings with computational studies to offer a detailed perspective on the molecule's reactivity. While specific theoretical studies on the reactivity of this compound are limited, this guide leverages data from closely related analogs, particularly the fluoro-substituted counterpart, to provide valuable insights. The computational analysis is grounded in Density Functional Theory (DFT), a powerful tool for elucidating electronic properties and predicting chemical behavior.

Introduction

This compound is a versatile building block in medicinal chemistry, notably serving as a precursor for antipsychotic and antidepressant drugs.[2] The piperazine moiety is a common scaffold in drug discovery, known to modulate the pharmacokinetic properties of therapeutic agents.[3] The reactivity of the piperazine nitrogens, particularly in N-alkylation reactions, is fundamental to its synthetic utility. This guide explores the theoretical underpinnings of this reactivity through the lens of computational chemistry, focusing on frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP) as key predictors of chemical behavior.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the cyclization of β,β'-dichlorodiethylamine hydrochloride with 4-bromoaniline.[2]

Materials:

-

β,β'-dichlorodiethylamine hydrochloride

-

4-bromoaniline

-

Sodium carbonate

-

Water

-

Ethanol

Procedure:

-

Dissolve β,β'-dichlorodiethylamine hydrochloride (12.7 g, 0.07 mol) in 55 mL of water in a four-necked flask equipped with a reflux condenser and mechanical stirrer. Heat the mixture until the solid completely dissolves.[2]

-

Add 4-bromoaniline (0.07 mol) dropwise to the solution.[2]

-

Monitor the pH of the reaction mixture every 30 minutes and maintain it at 6 by the dropwise addition of a 50% aqueous sodium carbonate solution.[2]

-

Once the pH stabilizes, stop heating and allow the mixture to cool to room temperature.[2]

-

Filter the resulting precipitate and wash the filter cake twice with water and then twice with absolute ethanol.[2]

-

Dry the solid to obtain the white crystalline product of this compound.[2]

General Protocol for N-Alkylation of 1-(4-Bromophenyl)piperazine

The nucleophilic nature of the secondary amine in the piperazine ring allows for straightforward N-alkylation, a common reaction in the derivatization of this scaffold.[4]

Materials:

-

1-(4-Bromophenyl)piperazine

-

Alkyl bromide (1.1 equivalents)

-

Anhydrous potassium carbonate (2.0 equivalents)

-

Anhydrous acetonitrile

Procedure:

-

To a dry reaction flask, add 1-(4-Bromophenyl)piperazine and anhydrous potassium carbonate.[4]

-

Add anhydrous acetonitrile to the flask and stir the suspension.[4]

-

Slowly add the alkyl bromide to the reaction mixture.[4]

-

Heat the mixture to 60-80 °C and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4]

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.[4]

-

Separate the organic layer and extract the aqueous layer twice with dichloromethane.[4]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

-

Purify the crude product by column chromatography to yield the N-alkylated derivative.[4]

Theoretical Studies on Reactivity

The reactivity of a molecule is fundamentally governed by its electronic structure. Computational methods, particularly Density Functional Theory (DFT), provide a powerful means to investigate this structure and predict sites of reactivity. Key descriptors derived from DFT calculations include Frontier Molecular Orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP).

Computational Methodology

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital theory is a cornerstone in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) represents the ability of a molecule to donate electrons (nucleophilicity), while the Lowest Unoccupied Molecular Orbital (LUMO) indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE) is a measure of the molecule's kinetic stability and chemical reactivity.[7] A smaller energy gap suggests higher reactivity.

As direct computational data for this compound is unavailable, we present data for the closely related 1-(4-Fluorophenyl)piperazine as a reasonable approximation. The electronic effects of halogens on the phenyl ring are comparable, making this a valid proxy for understanding the general reactivity profile.

| Parameter | Value (eV) |

| EHOMO | - |

| ELUMO | - |

| Energy Gap (ΔE) | 4.99 |

Data for 1-(4-Fluorophenyl)piperazine, which serves as a proxy for 1-(4-Bromophenyl)piperazine.

The HOMO is primarily localized on the phenyl ring and the nitrogen atom of the piperazine attached to it, indicating that this region is the most susceptible to electrophilic attack. Conversely, the LUMO is distributed over the phenyl ring, suggesting this is the likely site for nucleophilic attack.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. In an MEP map, red typically indicates regions of high electron density (negative potential), while blue represents areas of low electron density (positive potential). Green and yellow denote intermediate potentials.

For 1-(4-Fluorophenyl)piperazine, the most negative region is concentrated around the nitrogen atoms of the piperazine ring, confirming their nucleophilic character and susceptibility to electrophilic attack, such as protonation or alkylation. The hydrogen atoms of the piperazine ring exhibit a positive potential, making them potential sites for interaction with nucleophiles.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule.

| Descriptor | Formula | Value (eV) [Proxy] |

| Ionization Potential (I) | -EHOMO | - |

| Electron Affinity (A) | -ELUMO | - |

| Chemical Hardness (η) | (I - A) / 2 | - |

| Chemical Softness (S) | 1 / (2η) | - |

| Electronegativity (χ) | (I + A) / 2 | - |

| Chemical Potential (μ) | -(I + A) / 2 | - |

| Electrophilicity Index (ω) | μ2 / (2η) | - |

Note: Specific values are not available in the searched literature for this compound. The values for the proxy, 1-(4-Fluorophenyl)piperazine, are also not fully detailed in the available abstract.

A higher chemical hardness indicates lower reactivity, while a higher electrophilicity index suggests a greater capacity to accept electrons.

Signaling Pathways and Experimental Workflows (Visualizations)

To illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Conclusion

This technical guide has synthesized available experimental and theoretical information to provide a comprehensive overview of the reactivity of this compound. The experimental protocols for its synthesis and N-alkylation highlight its practical utility in medicinal chemistry. The theoretical analysis, based on DFT principles and data from a closely related analog, indicates that the piperazine nitrogens are the primary sites of nucleophilic reactivity. The HOMO-LUMO gap and MEP map are valuable tools for predicting this behavior. While this guide provides a solid foundation, further dedicated computational studies on this compound are warranted to obtain precise quantitative data for its reactivity descriptors. Such studies would further aid in the rational design of novel synthetic strategies and the prediction of metabolic transformations for this important class of pharmaceutical intermediates.

References

- 1. Two-dimensional QSAR studies on arylpiperazines as high-affinity 5-HT(1A) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. DFT-based reactivity and combined QSAR, molecular docking of 1,2,4,5-Tetrazine derivatives as inhibitors of Pim-1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. ijcrt.org [ijcrt.org]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of 1-(4-Bromophenyl)piperazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromophenyl)piperazine hydrochloride is a synthetic compound belonging to the phenylpiperazine class of chemicals. It serves as a crucial intermediate in the synthesis of various psychoactive drugs, most notably as a precursor to the atypical antipsychotic aripiprazole. While direct in vivo research on this compound is limited, its structural relationship to aripiprazole and other phenylpiperazine derivatives suggests its potential to modulate central nervous system (CNS) activity. This document provides detailed application notes and hypothetical protocols for conducting in vivo studies to investigate the pharmacological properties of this compound, drawing upon existing knowledge of related compounds.

Pharmacological Profile and Potential Applications

Based on its chemical structure and its role as a key building block for neurologically active pharmaceuticals, this compound is hypothesized to interact with various neurotransmitter systems. Phenylpiperazine derivatives are known to exhibit affinity for serotonin and dopamine receptors, suggesting potential applications in the following areas:

-

Antipsychotic Activity: As a core component of aripiprazole, it may exhibit partial agonism at dopamine D2 receptors and serotonin 5-HT1A receptors, and antagonism at 5-HT2A receptors.

-

Antidepressant and Anxiolytic Effects: Modulation of the serotonergic system is a hallmark of many antidepressant and anxiolytic medications.

Data Presentation: Summary of Anticipated In Vivo Effects

The following table summarizes the potential in vivo effects of this compound based on the known pharmacology of its derivatives. Researchers should note that these are expected outcomes and require experimental validation.

| Parameter | Animal Model | Anticipated Outcome with this compound | Potential Mechanism of Action |

| Antidepressant-like activity | Forced Swim Test (Mouse/Rat) | Decreased immobility time | 5-HT1A receptor agonism/modulation |

| Tail Suspension Test (Mouse) | Decreased immobility time | 5-HT1A receptor agonism/modulation | |

| Anxiolytic-like activity | Elevated Plus Maze (Mouse/Rat) | Increased time spent in open arms | 5-HT1A receptor agonism |

| Antipsychotic-like activity | Amphetamine-induced hyperlocomotion (Rat) | Attenuation of hyperlocomotion | D2 receptor partial agonism |

| Motor coordination | Rotarod Test (Mouse/Rat) | Minimal to no impairment at effective doses | Low extrapyramidal side effect potential |

Experimental Protocols

Disclaimer: The following protocols are suggested methodologies and should be adapted and optimized based on preliminary dose-finding studies and institutional guidelines for animal welfare.

Protocol 1: Assessment of Antidepressant-Like Activity using the Forced Swim Test (FST)

Objective: To evaluate the potential antidepressant-like effects of this compound in mice.

Materials:

-

This compound

-

Vehicle (e.g., saline, 0.5% carboxymethylcellulose)

-

Male C57BL/6 mice (8-10 weeks old)

-

Cylindrical glass beakers (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm

-

Video recording and analysis software

Procedure:

-

Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.

-

Drug Administration:

-

Dissolve or suspend this compound in the chosen vehicle.

-

Administer the compound or vehicle via intraperitoneal (i.p.) injection at a range of doses (e.g., 1, 5, 10, 20 mg/kg) 30-60 minutes before the test. A positive control, such as imipramine (15 mg/kg, i.p.), should be included.

-

-

Forced Swim Test:

-

Gently place each mouse into the beaker of water for a 6-minute session.

-

Record the entire session.

-

Score the last 4 minutes of the session for immobility time (defined as the time the mouse remains floating with only minor movements to keep its head above water).

-

-